Dop-deda

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

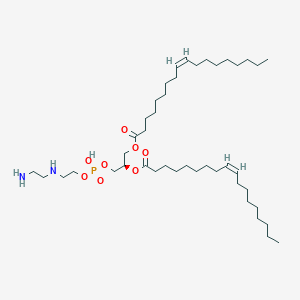

Molecular Formula |

C43H83N2O8P |

|---|---|

Molecular Weight |

787.1 g/mol |

IUPAC Name |

[(2R)-3-[2-(2-aminoethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C43H83N2O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(46)50-39-41(40-52-54(48,49)51-38-37-45-36-35-44)53-43(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41,45H,3-16,21-40,44H2,1-2H3,(H,48,49)/b19-17-,20-18-/t41-/m1/s1 |

InChI Key |

LVANELSNTRCWCN-NSUCVBPYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Dioleoylglycerophosphate-Diethylenediamine (Dop-deda): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoylglycerophosphate-diethylenediamine (Dop-deda) is a novel, charge-reversible lipid derivative engineered for the efficient delivery of nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Its unique pH-sensitive nature allows for the formation of stable lipid nanoparticles (LNPs) that can effectively encapsulate therapeutic payloads and facilitate their release into the cytoplasm of target cells. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Mechanism of Action: pH-Dependent Charge Reversal

The central tenet of this compound's mechanism of action is its ability to alter its net electrical charge in response to changes in environmental pH. This property is critical for overcoming the cellular barriers to nucleic acid delivery.

At physiological pH (approximately 7.4), the head group of this compound is nearly neutral. This quasi-neutral state is crucial for the stability of this compound-based LNPs in the bloodstream, as it prevents aggregation and nonspecific interactions with blood components. Unlike conventional ionizable lipids, this compound can form stable LNPs even in the absence of polyethylene glycol (PEG)-conjugated lipids[1].

Upon endocytosis into a target cell, the LNP is trafficked into the endosome, where the internal pH is acidic (pH 5.0-6.5). In this acidic environment, the head group of this compound becomes protonated, resulting in a net positive charge. This charge reversal from near-neutral to positive is the key to its function. The positively charged LNP can then interact electrostatically with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the encapsulated nucleic acid cargo into the cytoplasm[2]. This process is often referred to as "endosomal escape."

The apparent pKa of this compound, the pH at which it is 50% ionized, is approximately 6.5[2]. This value is strategically positioned to ensure that the charge reversal occurs efficiently within the endosomal pH range.

Cellular Uptake and Intracellular Trafficking

This compound LNPs are taken up by cancer cells through both clathrin- and caveola-mediated endocytosis pathways[1]. Furthermore, the cellular uptake of these LNPs is enhanced in a dose-dependent manner by apolipoprotein E3 (apoE3)[1]. This suggests that apoE3 may adsorb to the surface of the LNPs in the bloodstream and mediate their uptake through lipoprotein receptors on target cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based LNPs as reported in the literature.

| Parameter | Value | Conditions | Reference |

| Particle Size | 98.3 ± 7.20 nm | This compound/DPPC/cholesterol = 45/10/45 (molar ratio) | |

| 100-200 nm | For BSA-encapsulated LNPs at pH 4.0-5.0 | ||

| Polydispersity Index (PdI) | < 0.100 | This compound/DPPC/cholesterol = 45/10/45 (molar ratio) | |

| Zeta Potential | Almost neutral | pH 7.4 | |

| Positively charged | pH 6.0 | ||

| Negatively charged | pH 8.0 | ||

| siRNA Encapsulation Efficiency | > 95% | This compound/DPPC/cholesterol = 45/10/45 (molar ratio), total lipids/siRNA = 7000/1 (molar ratio) | |

| Apparent pKa | ~6.5 | Determined by TNS assay |

Table 1: Physicochemical Properties of this compound LNPs

| Experiment | Result | Conditions | Reference |

| Gene Silencing (siPLK1) | Significant suppression of PLK1 mRNA and protein | MDA-MB-231 human breast cancer cells | |

| Dose-dependent gene silencing at 3 to 15 nM siRNA | MDA-MB-231 cells | ||

| Hemolysis Assay | Hemolysis induced | pH 5.5 | |

| No hemolysis | pH 7.4 | ||

| Cellular Uptake | Increased in an apoE3 dose-dependent manner | Cancer cells | |

| Occurs via clathrin- and caveola-mediated endocytosis | Cancer cells |

Table 2: In Vitro Functional Data of this compound LNPs

Experimental Protocols

Preparation of this compound LNPs Encapsulating siRNA

-

Lipid Stock Solution Preparation: Prepare a stock solution of this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol in ethanol at a molar ratio of 45:10:45.

-

siRNA Solution Preparation: Dissolve the desired siRNA in an acidic buffer (e.g., citrate buffer, pH 4.0).

-

Microfluidic Mixing: Utilize a microfluidic device to mix the lipid stock solution with the siRNA solution. The rapid mixing under acidic conditions facilitates the electrostatic interaction between the positively charged this compound and the negatively charged siRNA, leading to encapsulation.

-

Dialysis: The resulting LNP solution is dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and neutralize the LNP surface charge.

Determination of Apparent pKa by TNS Assay

-

Prepare LNP solution: Dilute the this compound LNP suspension to a suitable concentration (e.g., 20 µM total lipid) in buffers of varying pH.

-

Add TNS: Add 2-(p-Toluidino)-naphthalene-6-sulfonic acid (TNS) to each LNP solution. TNS is a fluorescent probe that exhibits increased fluorescence in a more hydrophobic environment, which occurs when the LNP surface becomes more positively charged.

-

Measure Fluorescence: Measure the fluorescence intensity at each pH.

-

Data Analysis: Plot the fluorescence intensity as a function of pH. The apparent pKa is the pH at which 50% of the maximum fluorescence intensity is observed.

Measurement of siRNA Encapsulation Efficiency by RiboGreen Assay

-

Prepare two sets of samples:

-

Total siRNA: Lyse a known volume of the LNP formulation with a detergent (e.g., Triton X-100) to release all encapsulated siRNA.

-

Free siRNA: Use an untreated sample of the LNP formulation.

-

-

Add RiboGreen Reagent: Add the RiboGreen reagent, a fluorescent dye that binds to nucleic acids, to both sets of samples.

-

Measure Fluorescence: Measure the fluorescence intensity of both sets of samples.

-

Calculate Encapsulation Efficiency: The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Hemolysis Assay

-

Prepare Erythrocyte Suspension: Obtain fresh red blood cells (e.g., from bovine blood) and wash them with a physiological buffer (e.g., PBS, pH 7.4). Resuspend the erythrocytes to a final concentration of, for example, 2% (v/v).

-

Incubate LNPs with Erythrocytes: Incubate the this compound LNPs with the erythrocyte suspension at different pH values (e.g., pH 7.4 and pH 5.5) for a defined period (e.g., 1 hour) at 37°C.

-

Controls:

-

Positive Control: Treat erythrocytes with a solution that causes 100% hemolysis (e.g., Triton X-100).

-

Negative Control: Incubate erythrocytes with the buffer alone.

-

-

Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.

-

Measure Hemoglobin Release: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

Calculate Hemolysis Percentage: The percentage of hemolysis is calculated as: % Hemolysis = (Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control) * 100

Visualizations

Caption: Mechanism of action of this compound LNP.

Caption: Workflow for pKa determination using TNS assay.

Caption: Relationship between pH, charge, and function.

References

An In-Depth Technical Guide to Dop-deda Lipid: Synthesis, Structure, and Application in Nucleic Acid Delivery

This technical guide provides a comprehensive overview of the novel charge-reversible lipid, Dop-deda (dioleoylglycerophosphate-diethylenediamine), for researchers, scientists, and drug development professionals. The guide details its chemical structure, its role in pH-responsive lipid nanoparticles (LNPs) for nucleic acid delivery, and protocols for LNP formulation and characterization.

Chemical Structure and Properties

This compound is a synthetic, ionizable lipid designed for the efficient delivery of nucleic acids such as siRNA and mRNA. Its structure features a dioleoylglycerophosphate backbone conjugated to a diethylenediamine headgroup.

Chemical Formula: C43H83N2O8P

Molecular Weight: 787.12 g/mol

The key characteristic of this compound is its pH-responsive, charge-reversible nature. The diethylenediamine headgroup contains two amine groups that can be protonated or deprotonated depending on the pH of the surrounding environment. This allows for a net charge that can shift from negative at alkaline pH to neutral at physiological pH and positive at acidic pH.[1] This property is crucial for its function in drug delivery, facilitating both the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm.

This compound in Lipid Nanoparticles (LNPs)

This compound is a primary component in the formulation of LNPs for nucleic acid delivery. These LNPs are typically composed of this compound, a helper lipid such as dipalmitoylphosphatidylcholine (DPPC), and cholesterol.[2] A common molar ratio for these components is 45:10:45 (this compound:DPPC:Cholesterol).[2]

One of the significant advantages of this compound-based LNPs is their stability and high dispersibility in physiological conditions without the need for PEGylated lipids.[2] This is attributed to the amphipathic nature of this compound at neutral pH.[2] The absence of PEG-lipids can be advantageous in avoiding potential PEG-related immunogenic responses.

Quantitative Data on this compound LNPs

The following tables summarize the key quantitative characteristics of this compound LNPs.

| Parameter | Value | Reference |

| Average Particle Size | ~100 nm | |

| Polydispersity Index (PDI) | < 0.100 | |

| siRNA Encapsulation Efficiency | > 95% |

| pH | ζ-Potential (mV) | Net Charge | Reference |

| 6.0 | Positive | Cationic | |

| 7.4 | Almost Neutral | Neutral | |

| 8.0 | Negative | Anionic |

| Target Gene | Cell Line | siRNA Concentration | Gene Knockdown Efficiency | Reference |

| Polo-like kinase 1 (PLK1) | Cancer cells | Low concentration | Potent suppression of PLK1 mRNA and protein |

Experimental Protocols

Synthesis of this compound Lipid

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available and is considered proprietary information. The synthesis generally involves the reaction of a dioleoylglycerophosphate derivative with diethylenediamine.

Preparation of this compound LNPs Encapsulating siRNA

This protocol describes the preparation of this compound LNPs using a microfluidic mixing method.

Materials:

-

This compound

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Cholesterol

-

siRNA

-

Ethanol

-

Citric acid buffer (pH 4.0)

-

Dialysis membrane (e.g., 10-12 kDa MWCO)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Prepare the Lipid-Ethanol Solution:

-

Co-dissolve this compound, DPPC, and cholesterol in ethanol at a molar ratio of 45:10:45.

-

-

Prepare the siRNA-Aqueous Solution:

-

Dissolve the siRNA in a citric acid buffer (pH 4.0).

-

-

Microfluidic Mixing:

-

Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution. The acidic pH facilitates the electrostatic interaction between the positively charged this compound and the negatively charged siRNA, leading to encapsulation.

-

-

Dialysis:

-

Transfer the resulting LNP solution to a dialysis membrane.

-

Dialyze against PBS (pH 7.4) to remove the ethanol and exchange the buffer.

-

-

Characterization:

-

Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Determine the zeta potential of the LNPs.

-

Quantify the siRNA encapsulation efficiency using a suitable assay such as the RiboGreen assay.

-

Signaling Pathway and Experimental Workflow Diagrams

Endosomal Escape of this compound LNPs

The pH-responsive nature of this compound is key to its ability to facilitate the release of its nucleic acid payload from the endosome into the cytoplasm.

Caption: Mechanism of endosomal escape and gene silencing by this compound LNPs.

LNP Formulation and Characterization Workflow

The following diagram illustrates the general workflow for the formulation and characterization of this compound LNPs.

Caption: Workflow for this compound LNP formulation and characterization.

References

pH-Responsive Properties of Dioleoylglycerophosphate-Diethylenediamine (Dop-deda) Based Lipid Nanoparticles: A Technical Guide

Introduction

The advancement of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has been significantly propelled by the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, exemplified by their use in the first approved RNA interference drug, ONPATTRO®, and in mRNA-based COVID-19 vaccines. A critical challenge in LNP design is ensuring the efficient release of the nucleic acid cargo from the endosome into the cytoplasm, a process known as endosomal escape.[1][]

To address this, pH-responsive ionizable lipids are engineered to change their charge in response to the acidic environment of the endosome (pH 5-6).[3] Dioleoylglycerophosphate-diethylenediamine (Dop-deda) is a novel, charge-reversible lipid derivative designed for enhanced pH-responsiveness. Unlike conventional ionizable lipids that typically switch from a neutral to a positive charge, the head group of this compound transitions from a net charge of -1 at physiological pH to +2 under acidic conditions. This pronounced charge reversal imparts high pH sensitivity, promoting potent endosomal escape and efficient cytosolic delivery of nucleic acid payloads.

This technical guide provides an in-depth overview of the pH-responsive properties of this compound based LNPs, detailing their physicochemical characteristics, mechanism of action, and the experimental protocols used for their evaluation.

Physicochemical Properties and Formulation

This compound's unique amphipathic nature allows for the formation of stable, uniform spherical LNPs of approximately 100 nm without the need for polyethylene glycol (PEG)-conjugated lipids, which are typically required to prevent aggregation of LNPs made with conventional ionizable lipids. This is a significant advantage, as PEG-lipids have been associated with potential side effects.

The surface charge of this compound LNPs is the cornerstone of their pH-responsive behavior. At a physiological pH of 7.4, the LNPs are almost neutral, which is advantageous for systemic circulation. As the environmental pH decreases, such as during endosomal maturation, the this compound head groups become protonated, causing the LNP surface to become strongly cationic. This charge reversal is critical for interacting with and destabilizing the endosomal membrane. The apparent pKa of this compound LNPs, a measure of their pH sensitivity, has been calculated to be approximately 6.5.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters of this compound based LNPs as reported in the literature.

| Parameter | Value | Conditions / Notes | Source |

| Particle Size (Diameter) | ~100 nm | Prepared by micromixing. | |

| 100 - 200 nm | For BSA-encapsulated LNPs at pH 4.0-5.0. | ||

| Polydispersity Index (PdI) | < 0.100 | Indicates a uniform particle size distribution. | |

| Apparent pKa | ~6.5 | Determined by TNS assay. | |

| siRNA Encapsulation Efficiency | > 95% | Measured by RiboGreen assay. | |

| BSA Encapsulation Efficiency | 20.6 - 25.7% | At pH 4.0-5.0 for Bovine Serum Albumin. |

Table 1: Physicochemical Characteristics of this compound LNPs

| pH | Surface Charge Characteristics | Zeta Potential (Exemplary) | Source |

| 8.0 | Negatively Charged | Not specified | |

| 7.4 (Physiological) | Almost Neutral | Not specified | |

| 6.0 | Positively Charged | Not specified | |

| < 6.0 (Endosomal) | Cationic / Positively Charged | Not specified |

Table 2: pH-Dependent Surface Charge of this compound LNPs

Mechanism of Action and Cellular Delivery

The therapeutic efficacy of this compound LNPs hinges on their ability to navigate the intracellular environment and release their cargo. The process involves cellular uptake, endosomal trafficking, and pH-triggered endosomal escape.

-

Systemic Circulation and Cellular Uptake : After administration, the neutrally charged this compound LNPs circulate at physiological pH. Cellular uptake into target cells occurs via endocytosis. Studies suggest this process may be enhanced by the binding of apolipoprotein E (ApoE) to the LNP surface, facilitating uptake through ApoE receptors, and can proceed via both clathrin- and caveola-mediated pathways.

-

Endosomal Acidification and LNP Protonation : Once inside the cell, the LNPs are trafficked through the endosomal pathway, moving from early endosomes (pH ~6.5) to late endosomes (pH 5-6). This progressive drop in pH triggers the protonation of the diethylenediamine head group of the this compound lipid. This results in a significant shift in the LNP's net charge from -1 to +2, making the nanoparticle surface strongly cationic.

-

Endosomal Escape : The newly acquired positive charge on the LNP surface is crucial for endosomal escape. It facilitates electrostatic interactions with the negatively charged lipids of the inner endosomal membrane. This interaction is believed to destabilize the membrane, potentially through mechanisms like the "proton sponge effect" or direct membrane fusion, leading to the disruption of the endosome and the release of the nucleic acid cargo into the cytoplasm. Evidence for this membrane-disruptive capability comes from hemolysis assays, where this compound LNPs induce the rupture of red blood cells specifically under acidic conditions (e.g., pH 5.5) but not at physiological pH.

Experimental Protocols

Standardized protocols are essential for the reproducible formulation and evaluation of this compound LNPs.

Diagram of Experimental Workflow

LNP Formulation via Microfluidics

Microfluidic mixing is a standard method for producing uniformly sized LNPs.

-

Materials :

-

Lipid stock solution: this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol are dissolved in ethanol, typically at a molar ratio of 45:10:45.

-

Aqueous cargo solution: siRNA or mRNA is dissolved in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0).

-

-

Procedure :

-

The lipid-ethanol solution and the aqueous nucleic acid solution are drawn into separate syringes.

-

The syringes are mounted onto a syringe pump connected to a microfluidic mixing chip.

-

The two solutions are injected into the chip at a controlled flow rate (e.g., a 3:1 aqueous-to-organic flow rate ratio). The rapid mixing within the microchannels causes the lipids to self-assemble around the nucleic acid, forming LNPs.

-

The resulting LNP suspension is collected and dialyzed against a neutral buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove the ethanol and raise the external pH.

-

pKa Determination using the TNS Assay

The apparent pKa, which reflects the pH at which 50% of the ionizable lipids are protonated, is a critical parameter for predicting endosomal escape. It is commonly measured using the fluorescent probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS).

-

Principle : TNS fluoresces weakly in aqueous environments but its fluorescence intensity increases significantly when it binds to positively charged, hydrophobic surfaces. As the pH of the LNP solution decreases, the this compound lipids become protonated (positive), allowing TNS to bind and fluoresce.

-

Procedure :

-

Prepare a series of buffers with varying pH values (e.g., from pH 3 to 9).

-

In a 96-well plate, mix the this compound LNP suspension and a TNS working solution in each of the different pH buffers.

-

Incubate the plate briefly.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 322 nm, emission at 431 nm).

-

Plot the fluorescence intensity against pH. The data is fitted to a sigmoidal curve, and the pH value at 50% of the maximum fluorescence is determined to be the apparent pKa.

-

Membrane Disruption via Hemolysis Assay

This assay assesses the ability of LNPs to disrupt biological membranes in a pH-dependent manner, using red blood cells (erythrocytes) as a model.

-

Principle : Disruption of the erythrocyte membrane releases hemoglobin, which can be quantified spectrophotometrically. This serves as an indicator of the membrane-lytic potential of the LNPs.

-

Procedure :

-

Isolate and wash bovine or human erythrocytes.

-

Incubate a suspension of the erythrocytes with this compound LNPs at different pH values, typically physiological pH (7.4) and endosomal pH (e.g., 5.5).

-

Use a buffer-only solution as a negative control and a detergent like Triton X-100 as a positive control (100% hemolysis).

-

After incubation, centrifuge the samples to pellet intact cells.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

Calculate the percentage of hemolysis relative to the positive control. Significant hemolysis at acidic pH but not at neutral pH indicates successful pH-responsive membrane disruption.

-

Conclusion

This compound represents a significant advancement in the design of ionizable lipids for nucleic acid delivery. Its unique charge-reversible characteristic, transitioning from a negative to a highly positive state upon acidification, confers excellent pH-responsiveness. This property allows for the formulation of stable LNPs that remain inert in circulation but become highly active within the endosome, leading to efficient membrane disruption and potent cytosolic delivery of their cargo. The ability to form these LNPs without PEG-lipids further enhances their potential clinical utility. The robust experimental framework for their formulation and functional characterization provides a clear path for the continued development and optimization of this compound based LNPs as powerful vectors for next-generation genetic medicines.

References

The Charge-Reversible Mechanism of Dop-DEDA Lipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charge-reversible lipids represent a pivotal advancement in lipid nanoparticle (LNP) technology for the delivery of therapeutic nucleic acids such as siRNA and mRNA. Among these, dioleoylglycerophosphate-diethylenediamine (Dop-DEDA) has emerged as a highly promising candidate due to its unique pH-responsive behavior. This technical guide provides a comprehensive overview of the core charge-reversible mechanism of this compound lipids, detailing their synthesis, the pH-dependent charge conversion process, and their application in forming stable and effective lipid nanoparticles for drug and gene delivery. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of this compound LNPs, and includes visualizations of the underlying mechanisms and workflows to support researchers in the field.

Introduction to this compound Lipids

This compound is a synthetic, charge-reversible lipid derivative that exhibits a remarkable pH-dependent charge conversion.[1][2] Its structure consists of a dioleoylglycerol backbone linked to a diethylenediamine headgroup via a phosphate group.[2] This unique molecular architecture allows this compound to transition from a negatively charged or near-neutral state at physiological pH to a positively charged state in the acidic environment of endosomes.[1][3] This charge reversal is the cornerstone of its efficacy in encapsulating and delivering negatively charged nucleic acid payloads into the cytoplasm of target cells.

The basic skeleton of this compound is very similar to that of natural glycerophospholipids. In this compound, two oleic acids and phosphoric acid are bound to the glycerol skeleton, and DEDA is bound via phosphoric acid.

The Charge-Reversible Mechanism

The charge-reversible property of this compound is attributed to the protonation and deprotonation of its diethylenediamine headgroup in response to changes in environmental pH. The net charge of the head group can vary from -1 to +2 depending on the pH.

-

Under Acidic Conditions (e.g., in endosomes, pH ~5.0-6.5): The amine groups in the diethylenediamine headgroup become protonated, resulting in a net positive charge of up to +2. This positive charge facilitates the electrostatic interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the encapsulated cargo into the cytoplasm. The apparent pKa of this compound is approximately 6.5.

-

At Physiological pH (pH 7.4): The head group of this compound is in a state where the positive and negative charges are balanced, resulting in an almost neutral surface charge. This neutrality is crucial for the stability of the LNPs in the bloodstream, preventing aggregation and non-specific interactions with blood components.

-

Under Alkaline Conditions (pH > 8.0): The amine groups are deprotonated, leading to a net negative charge.

This pH-responsive charge modulation is a key advantage over permanently cationic lipids, which often exhibit cytotoxicity, and traditional ionizable lipids that may require the inclusion of PEGylated lipids for stability. This compound LNPs have demonstrated high dispersibility and the ability to form uniform particles without the need for polyethylene glycol (PEG) lipids.

Quantitative Data on this compound Lipid Nanoparticles

The physicochemical properties of this compound-based LNPs are critical for their function as delivery vehicles. The following tables summarize key quantitative data for a typical formulation of this compound LNPs, often composed of this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol in a molar ratio of 45:10:45.

Table 1: Physicochemical Properties of this compound LNPs

| Parameter | Value | Reference |

| Average Particle Size | ~100 nm | |

| Polydispersity Index (PdI) | < 0.100 | |

| Apparent pKa | ~6.5 | |

| siRNA Encapsulation Efficiency | > 95% |

Table 2: pH-Dependent Zeta Potential of this compound LNPs

| pH | Zeta Potential (mV) | Reference |

| 4.5 | Positively charged | |

| 6.0 | Positively charged | |

| 7.4 | Almost neutral | |

| 8.0 | Negatively charged |

Experimental Protocols

Preparation of this compound Lipid Nanoparticles (LNPs) by Microfluidics

This protocol describes the preparation of siRNA-encapsulated this compound LNPs using a microfluidic mixing device.

Materials:

-

This compound (Nippon Fine Chemical Co., Ltd.)

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Cholesterol

-

Ethanol or tert-butanol

-

siRNA or mRNA

-

1 mM Citric acid solution (pH 4.5)

-

Dialysis membrane (e.g., MWCO 10-20 kDa)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and pump system

Procedure:

-

Prepare the Lipid Solution:

-

Prepare a stock solution of the lipid mixture (this compound/DPPC/cholesterol at a 45/10/45 molar ratio) in ethanol or tert-butanol. The final lipid concentration can be optimized, for example, to 10 mM. For ease of use, a freeze-dried mixture of the lipids can be prepared and reconstituted in the alcohol.

-

-

Prepare the Nucleic Acid Solution:

-

Dissolve the siRNA or mRNA in a 1 mM citric acid solution (pH 4.5). The concentration should be adjusted to achieve the desired total lipids/siRNA molar ratio (e.g., 7000/1).

-

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid solution and the nucleic acid solution into separate syringes and place them on the syringe pumps.

-

Pump the two solutions through the microfluidic device at a specific flow rate and flow rate ratio to induce rapid mixing and self-assembly of the LNPs. These parameters should be optimized to achieve the desired particle size.

-

-

Dialysis:

-

Collect the resulting LNP suspension.

-

Transfer the suspension to a dialysis membrane and dialyze against water to remove the alcohol.

-

Subsequently, dialyze against PBS (pH 7.4) to exchange the buffer and neutralize the surface charge of the LNPs.

-

-

Characterization:

-

Measure the particle size, polydispersity index (PDI), and zeta potential of the final LNP suspension using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency of the nucleic acid using an assay such as the RiboGreen® assay.

-

Determination of Apparent pKa by TNS Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a fluorescence-based method to determine the apparent pKa of ionizable lipids within LNPs. TNS fluoresces when it binds to the positively charged surface of the LNPs at acidic pH.

Materials:

-

This compound LNPs (without encapsulated nucleic acid)

-

TNS (6-(p-toluidino)-2-naphthalenesulfonic acid)

-

A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers)

-

96-well black fluorescence plate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of TNS in DMSO (e.g., 300 µM).

-

Dilute the blank this compound LNPs in each of the different pH buffers to a final total lipid concentration of 20 µM.

-

Add a small volume of the TNS stock solution to each well containing the LNP suspension in different pH buffers.

-

Incubate the plate for a short period at room temperature, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 320-325 nm and an emission wavelength of around 425-450 nm.

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to a sigmoidal curve. The pH at which 50% of the maximum fluorescence is observed corresponds to the apparent pKa of the LNPs.

Hemolysis Assay for pH-Dependent Membrane Disruption

This assay assesses the ability of this compound LNPs to disrupt membranes in a pH-dependent manner, which is indicative of their potential for endosomal escape.

Materials:

-

This compound LNPs

-

Freshly isolated red blood cells (RBCs)

-

Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., citrate or acetate buffer) at pH 5.5.

-

Triton X-100 (10% v/v) as a positive control for 100% hemolysis.

-

PBS as a negative control.

-

Centrifuge

-

UV-Vis spectrophotometer or plate reader

Procedure:

-

Wash the RBCs several times with PBS (pH 7.4) by centrifugation and resuspension to remove plasma components.

-

Prepare a suspension of washed RBCs in PBS (pH 7.4) and the acidic buffer (pH 5.5).

-

Incubate the this compound LNPs with the RBC suspensions at both pH 7.4 and pH 5.5 for a defined period (e.g., 1 hour) at 37°C. Use a range of LNP concentrations.

-

Include positive (Triton X-100) and negative (PBS) controls.

-

After incubation, centrifuge the samples to pellet the intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 541 nm.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

This compound LNPs are expected to show significantly higher hemolysis at pH 5.5 compared to pH 7.4, demonstrating their pH-dependent membrane-disruptive activity.

Mandatory Visualizations

Caption: pH-dependent charge reversal of this compound LNPs.

Caption: Workflow for this compound LNP preparation.

Caption: Cellular uptake and endosomal escape of this compound LNPs.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Process Optimization of Charge-Reversible Lipid Nanoparticles for Cytosolic Protein Delivery Using the Design-of-Experiment Approach [jstage.jst.go.jp]

- 3. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Charge-Reversible Lipids: A Technical Deep Dive into the Discovery and Development of DOP-DEDA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of dioleoylglycerophosphate-diethylenediamine conjugate (DOP-DEDA), a novel charge-reversible lipid. This document provides a comprehensive overview of its synthesis, mechanism of action, and its application in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to facilitate a deeper understanding and application of this technology in drug development.

Discovery and Rationale

The development of this compound was driven by the need for a pH-responsive lipid that could overcome the limitations of conventional ionizable lipids used in LNP formulations for siRNA and mRNA delivery.[1][2] While traditional ionizable lipids are crucial for the endosomal escape of nucleic acid payloads, their tendency to aggregate in the physiological environment necessitates the inclusion of polyethylene glycol (PEG)-conjugated lipids to ensure stability.[1] However, the use of PEG-lipids has been associated with certain side effects. This compound was designed as a charge-reversible lipid that can form stable LNPs without the need for PEG-lipids, offering a potentially safer and more efficient delivery vehicle.[1]

Physicochemical Properties and Mechanism of Action

This compound is a dioleoylglycerophosphate-diethylenediamine conjugate.[1] Its unique structure allows for a pH-dependent surface charge. At a physiological pH of 7.4, the surface of this compound LNPs is almost neutral. In the acidic environment of the endosome (pH 6.0 and lower), the lipid becomes positively charged. Conversely, at a more alkaline pH of 8.0, it exhibits a negative charge. This charge-reversal characteristic is pivotal for its function. The neutral surface at physiological pH prevents aggregation in the bloodstream, while the positive charge in the endosome facilitates the disruption of the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the physicochemical characteristics and biological performance of this compound LNPs.

Table 1: Physicochemical Characteristics of this compound LNPs

| Parameter | Value | Reference |

| LNP Composition (molar ratio) | ||

| This compound / DPPC / Cholesterol | 45 / 10 / 45 | |

| Particle Size (Z-average) | 100 - 200 nm (at pH 4.0 - 5.0) | |

| Polydispersity Index (PDI) | < 0.2 | |

| Surface Charge (ζ-potential) | ||

| at pH ≤ 6.5 | Positive | |

| at pH ~ 7.4 | Nearly Neutral | |

| at pH ≥ 8.0 | Negative | |

| siRNA Encapsulation Efficiency | > 95% |

Table 2: In Vitro Gene Silencing Efficacy of this compound LNPs with anti-PLK1 siRNA

| Cell Line | siRNA Concentration | % PLK1 mRNA Reduction | Reference |

| TNBC Cells (BT549, MDA-MB-231, LM2-4luc+/H2N) | 50 nM | 69 - 87% | |

| H1299 NSCLC Cells | 100 nM | > 80% |

Table 3: pH-Dependent Hemolytic Activity of this compound LNPs

| pH | Hemolysis | Reference |

| 7.4 | No hemolysis | |

| 5.5 | Hemolysis observed |

Experimental Protocols

Synthesis of this compound

Formulation of this compound LNPs using Microfluidics

This protocol describes the preparation of this compound LNPs encapsulating siRNA using a microfluidic device.

Materials:

-

This compound

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Cholesterol

-

siRNA (e.g., targeting PLK1)

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Microfluidic mixing device (e.g., staggered herringbone micromixer)

-

Syringe pumps

Procedure:

-

Prepare the lipid solution: Dissolve this compound, DPPC, and cholesterol in ethanol at a molar ratio of 45:10:45. The final lipid concentration will depend on the desired LNP characteristics and the microfluidic system used.

-

Prepare the siRNA solution: Dissolve the siRNA in citrate buffer (pH 4.0).

-

Set up the microfluidic system: Prime the microfluidic device with ethanol and then with the aqueous buffer. Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes and connect them to the inlets of the microfluidic chip.

-

Initiate mixing: Set the flow rates of the two solutions to achieve the desired flow rate ratio (FRR) and total flow rate (TFR). A typical FRR of the aqueous to the ethanolic phase is 3:1. The TFR will influence the particle size.

-

Collection and Dialysis: Collect the resulting LNP dispersion from the outlet of the microfluidic chip. Dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and unincorporated siRNA.

Characterization of this compound LNPs

4.3.1. Particle Size and Zeta Potential:

-

Dilute the LNP suspension in an appropriate buffer.

-

Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the zeta potential using Laser Doppler Electrophoresis to determine the surface charge at different pH values.

4.3.2. siRNA Encapsulation Efficiency:

-

Use a fluorescent dye that binds to RNA (e.g., RiboGreen).

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

-

The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

4.3.3. pH-Responsiveness (TNS Assay):

-

Prepare a series of buffers with pH values ranging from acidic to alkaline.

-

Add a solution of 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) to the LNP suspension in each buffer.

-

Measure the fluorescence intensity. An increase in fluorescence at lower pH indicates the protonation of this compound and a more positive surface charge.

4.3.4. Hemolysis Assay:

-

Isolate red blood cells (RBCs) from whole blood.

-

Incubate the RBCs with this compound LNPs at different pH values (e.g., 7.4 and 5.5).

-

Centrifuge the samples to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 541 nm) to quantify hemolysis. A detergent is used as a positive control for 100% hemolysis.

In Vitro Gene Silencing Quantification (RT-qPCR)

Procedure:

-

Cell Culture and Transfection: Plate the target cells (e.g., a cancer cell line) and allow them to adhere. Treat the cells with this compound LNPs encapsulating the target siRNA (e.g., anti-PLK1) at various concentrations.

-

RNA Extraction: After a suitable incubation period (e.g., 48 hours), lyse the cells and extract the total RNA.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene (e.g., PLK1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of the target gene using the ΔΔCT method.

Mandatory Visualizations

Caption: PLK1 Signaling Pathway and the Mechanism of its Inhibition by this compound Delivered siRNA.

Caption: Experimental Workflow for the Formulation and Characterization of this compound LNPs.

Caption: Cellular Uptake and Endosomal Escape Mechanism of this compound LNPs.

References

- 1. Charge-reversible lipid derivative: A novel type of pH-responsive lipid for nanoparticle-mediated siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microfluidic Production and Application of Lipid Nanoparticles for Nucleic Acid Transfection | Springer Nature Experiments [experiments.springernature.com]

Dop-deda for Intracellular Delivery of Biologics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of biologics, such as proteins, peptides, and nucleic acids, to their intracellular targets remains a significant hurdle in drug development. The cell membrane acts as a formidable barrier, preventing the efficient uptake of these large and often charged macromolecules. To overcome this challenge, various delivery vectors are being explored. Among these, lipid-based nanoparticles (LNPs) have emerged as a clinically advanced and versatile platform. A key innovation in this area is the development of charge-reversible lipids, such as the dioleoylglycerophosphate-diethylenediamine conjugate (Dop-deda).

This compound is a pH-responsive, charge-reversible lipid derivative that facilitates the efficient encapsulation and intracellular delivery of biologics.[1][2] Its unique properties allow for the formation of stable LNPs that can effectively navigate the physiological environment, enter target cells, and release their therapeutic cargo into the cytoplasm. This technical guide provides an in-depth overview of this compound, including its mechanism of action, formulation strategies, quantitative delivery data, and detailed experimental protocols.

Mechanism of Action: A pH-Dependent Charge Reversal

The core of this compound's functionality lies in its charge-reversible head group.[1] The net charge of this head group can shift from negative to positive in response to changes in pH.[1][2]

-

At Physiological pH (7.4): The this compound head group is nearly neutral, with the positive and negative charges internally offsetting each other. This near-neutral surface charge is crucial for the stability of this compound LNPs in the bloodstream, preventing aggregation and non-specific interactions with serum components. This stability is achieved even without the inclusion of polyethylene glycol (PEG)-conjugated lipids, which are often required for conventional ionizable lipid nanoparticles but can sometimes lead to side effects.

-

In the Acidic Endosome (pH 5-6): Following cellular uptake via endocytosis, the LNP is trafficked into the acidic environment of the endosome. In this acidic milieu, the head group of this compound becomes protonated and gains a net positive charge.

This pH-triggered charge reversal is the key to endosomal escape. The now positively charged LNP can interact with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the encapsulated biologic into the cytoplasm, where it can exert its therapeutic effect. The apparent pKa of this compound has been calculated to be approximately 6.5, which is ideal for triggering this response within the endosomal pH range.

Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the proposed mechanism of this compound LNP-mediated intracellular delivery.

Caption: Intracellular delivery pathway of this compound LNPs.

Studies have shown that the cellular uptake of this compound LNPs can be enhanced in a dose-dependent manner by apolipoprotein E3 (apoE3). Furthermore, uptake into cancer cells occurs through both clathrin- and caveola-mediated endocytosis pathways.

Quantitative Data on this compound LNP Formulations

The physicochemical properties of this compound LNPs are critical for their delivery efficiency. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of this compound LNPs for siRNA Delivery

| Formulation (molar ratio) | Cargo | Particle Size (nm) | Polydispersity Index (PDI) | ζ-Potential (mV) at pH 7.4 | Encapsulation Efficiency (%) | Reference |

| This compound/DPPC/Cholesterol (45/10/45) | siRNA | 98.3 ± 7.20 | 0.08 ± 0.02 | -1.1 ± 1.2 | > 95 |

DPPC: Dipalmitoylphosphatidylcholine; Cholesterol

Table 2: Gene Silencing Efficacy of this compound LNPs

| Cell Line | Target Gene | siRNA Concentration | Gene Silencing Effect | Reference |

| MDA-MB-231 (human breast cancer) | Polo-like kinase 1 (PLK1) | 3 to 15 nM | Significant, dose-dependent suppression of PLK1 mRNA and protein expression | |

| HT1080 (human fibrosarcoma) | Not specified | Not specified | Confirmed gene silencing | |

| Macrophages | Not specified | Not specified | Confirmed gene silencing |

Table 3: Physicochemical Properties of this compound LNPs for Protein Delivery

| Formulation (molar ratio) | Cargo | Particle Size (nm) | Polydispersity Index (PDI) | ζ-Potential (mV) at pH 7.4 | Encapsulation Efficiency (%) | Reference |

| This compound/DPPC/Cholesterol (45/10/45) | Bovine Serum Albumin (BSA) | 100-200 (at pH 4.0-5.0) | < 0.2 | Nearly neutral | 20.6 - 25.7 (at pH 4.0-5.0) |

The particle size and encapsulation efficiency for protein delivery are highly dependent on the pH during formulation.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide an overview of key experimental protocols for the formulation and characterization of this compound LNPs.

LNP Formulation via Microfluidics

This protocol describes the preparation of this compound LNPs encapsulating a biologic (e.g., siRNA, mRNA, or protein) using a microfluidic mixing device.

Caption: Workflow for this compound LNP formulation.

Materials:

-

This compound

-

Helper lipids (e.g., dipalmitoylphosphatidylcholine (DPPC), cholesterol)

-

Ethanol or tert-butanol

-

Biologic of interest (siRNA, mRNA, or protein)

-

Aqueous buffer (e.g., 1 mM citric acid, pH 4.5)

-

Microfluidic mixing device

-

Dialysis cassettes (e.g., 20 kDa MWCO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Lipid Solution: Dissolve this compound and helper lipids in the desired molar ratio in ethanol or tert-butanol. Tert-butanol can be useful for achieving higher lipid concentrations.

-

Preparation of Aqueous Solution: Dissolve the biologic cargo in an acidic aqueous buffer. A 1 mM citric acid solution at pH 4.5 is commonly used.

-

Microfluidic Mixing: Set the flow rates of the lipid and aqueous solutions on a microfluidic pump. The ratio of the flow rates will influence the final particle size. Pump the two solutions through the microfluidic device for rapid mixing, which induces the self-assembly of the LNPs.

-

Dialysis: Transfer the resulting LNP suspension to a dialysis cassette and dialyze against PBS to remove the alcohol and exchange the buffer to a physiological pH.

-

Characterization: Analyze the final LNP suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Hemolysis Assay for Endosomal Escape Potential

This assay provides an indirect measure of the endosomal escape capability of the LNPs by assessing their ability to disrupt red blood cell membranes at an acidic pH that mimics the endosomal environment.

Materials:

-

This compound LNPs

-

Freshly isolated red blood cells (RBCs)

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

-

Triton X-100 (positive control)

-

Spectrophotometer

Procedure:

-

Prepare RBC Suspension: Wash isolated RBCs with PBS (pH 7.4) by centrifugation and resuspend to a final concentration of 2% (v/v).

-

Incubation: In a 96-well plate, mix the RBC suspension with different concentrations of this compound LNPs in PBS at both pH 7.4 and pH 5.5. Include a positive control (RBCs with Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS alone).

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Measure Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculate Percentage Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

This compound LNPs are expected to show significantly higher hemolysis at pH 5.5 compared to pH 7.4, indicating their pH-dependent membrane-disruptive activity.

In Vitro Gene Silencing Assay

This protocol is used to evaluate the efficacy of this compound LNPs in delivering siRNA and knocking down the expression of a target gene in a cell culture model.

Materials:

-

Target cells (e.g., MDA-MB-231)

-

This compound LNPs encapsulating target-specific siRNA and a scrambled control siRNA

-

Cell culture medium and supplements

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting

Procedure:

-

Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

-

Transfection: Treat the cells with different concentrations of the siRNA-loaded this compound LNPs. Include controls with scrambled siRNA LNPs and untreated cells.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow for siRNA delivery and target gene knockdown.

-

Analysis of Gene Expression:

-

mRNA Level (qRT-PCR): Extract total RNA from the cells, reverse transcribe it to cDNA, and perform qRT-PCR to quantify the expression level of the target gene relative to a housekeeping gene.

-

Protein Level (Western Blot): Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific to the target protein and a loading control.

-

-

Data Analysis: Calculate the percentage of gene knockdown compared to the untreated or scrambled siRNA control.

Cytotoxicity Assay

It is crucial to assess the safety of the delivery vehicle. A lactate dehydrogenase (LDH) assay can be used to measure cytotoxicity by quantifying the release of LDH from damaged cells.

Materials:

-

Target cells

-

This compound LNPs

-

LDH assay kit

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound LNPs as in the gene silencing assay.

-

Collect Supernatant: After the incubation period, collect the cell culture supernatant.

-

LDH Measurement: Use a commercial LDH assay kit to measure the amount of LDH in the supernatant according to the manufacturer's instructions. A positive control for maximum LDH release should be included (cells treated with a lysis buffer).

-

Calculate Cytotoxicity: % Cytotoxicity = [(LDH_sample - LDH_negative_control) / (LDH_positive_control - LDH_negative_control)] * 100

This compound LNPs have been shown to induce significant gene silencing without causing substantial membrane damage as measured by the LDH assay.

Conclusion

This compound represents a significant advancement in lipid-based nanoparticle technology for the intracellular delivery of biologics. Its pH-responsive, charge-reversible nature enables the formulation of stable LNPs that can efficiently escape the endosome and deliver their cargo to the cytoplasm. The ability to form stable particles without PEG lipids is a notable advantage. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers looking to leverage this promising delivery platform for a wide range of therapeutic applications, from RNA interference to protein replacement therapies. Further research to elucidate the specific cellular targeting mechanisms and in vivo performance will continue to expand the potential of this compound in the field of nanomedicine.

References

The Role of Dop-deda in Enhancing Endosomal Escape of Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effective delivery of therapeutic payloads to the cytoplasm remains a critical challenge in nanomedicine. A primary obstacle is the entrapment and subsequent degradation of nanoparticles within endo-lysosomal compartments. This technical guide delves into the role of the charge-reversible lipid, dioleoylglycerophosphate-diethylenediamine conjugate (Dop-deda), in facilitating the endosomal escape of lipid nanoparticles (LNPs). We will explore the pH-responsive mechanism of this compound, present key quantitative data, and provide detailed experimental protocols for the formulation and evaluation of this compound LNPs.

Introduction: The Endosomal Barrier and the Promise of this compound

The cellular uptake of nanoparticles predominantly occurs through endocytosis, a process that sequesters them within membrane-bound vesicles called endosomes. As endosomes mature, their internal pH progressively acidifies, eventually leading to fusion with lysosomes, where the nanoparticle and its cargo are degraded by hydrolytic enzymes. To exert a therapeutic effect, nanoparticle-based drug delivery systems must escape this pathway and release their payload into the cytoplasm.

This compound is a novel, charge-reversible lipid derivative designed to overcome this endosomal barrier.[1][2] Its unique chemical structure allows for a pH-dependent alteration of its net charge. At a physiological pH of approximately 7.4, this compound is nearly neutral, which contributes to the stability of the formulated nanoparticles in the bloodstream and reduces non-specific interactions.[1][2][3] However, upon internalization into the acidic environment of the endosome (pH 5.5-6.5), the diethylenediamine headgroup of this compound becomes protonated, resulting in a positive net charge. This charge reversal is the cornerstone of its function, enabling the nanoparticle to interact with and disrupt the anionic endosomal membrane, ultimately leading to the release of its contents into the cytoplasm. A significant advantage of this compound is its ability to form stable LNPs without the need for polyethylene glycol (PEG)-conjugated lipids, which have been associated with certain adverse effects.

Physicochemical Characterization of this compound LNPs

The physical and chemical properties of nanoparticles are critical determinants of their in vivo behavior and efficacy. For this compound LNPs, key parameters include particle size, polydispersity index (PDI), and zeta potential, particularly its pH-dependent nature.

| Parameter | Value | pH | Reference(s) |

| Particle Size (Diameter) | ~100 nm | 7.4 | |

| 100-200 nm | 4.0 - 5.0 | ||

| Polydispersity Index (PDI) | < 0.100 | 7.4 | |

| Zeta Potential | Nearly Neutral | 7.4 | |

| Positive | 6.0 | ||

| Negative | 8.0 | ||

| Positive | 4.5 | ||

| siRNA Encapsulation Efficiency | > 95% | N/A |

Mechanism of this compound Mediated Endosomal Escape

The endosomal escape of this compound LNPs is a multi-step process initiated by the acidic environment of the endosome. The following diagram illustrates the proposed mechanism.

Caption: Mechanism of this compound LNP endosomal escape.

Experimental Protocols

This section provides detailed methodologies for the formulation and evaluation of this compound LNPs.

Formulation of this compound LNPs using Microfluidics

Microfluidics offers a reproducible and scalable method for the production of LNPs with controlled size and polydispersity.

Caption: Workflow for this compound LNP formulation.

Protocol:

-

Preparation of Lipid Stock Solutions:

-

Dissolve this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol in ethanol to prepare individual stock solutions.

-

-

Preparation of Lipid Mixture:

-

Combine the lipid stock solutions to achieve a final molar ratio of 45:10:45 (this compound:DPPC:Cholesterol).

-

-

Preparation of Aqueous Phase:

-

Dissolve the nucleic acid payload (e.g., siRNA) in a low pH buffer (e.g., 1 mM citric acid, pH 4.5).

-

-

Microfluidic Mixing:

-

Load the lipid mixture in ethanol into one syringe and the aqueous nucleic acid solution into another syringe of a microfluidic mixing device (e.g., NanoAssemblr).

-

Set the flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate to achieve the desired particle size.

-

-

Dialysis:

-

Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

-

-

Characterization and Sterilization:

-

Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen assay).

-

Sterilize the final LNP suspension by filtration through a 0.22 µm filter.

-

Hemolysis Assay

This assay provides an indirect measure of the membrane-disruptive activity of the nanoparticles, which is indicative of their potential for endosomal escape.

Protocol:

-

Preparation of Red Blood Cells (RBCs):

-

Obtain fresh whole blood and wash the RBCs multiple times with cold PBS by centrifugation to remove plasma and buffy coat.

-

-

Incubation:

-

Resuspend the washed RBCs in buffers of different pH (e.g., pH 7.4 and pH 5.5).

-

Add different concentrations of this compound LNPs to the RBC suspensions.

-

Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only).

-

Incubate the samples at 37°C for a defined period (e.g., 1-2 hours).

-

-

Quantification of Hemolysis:

-

Centrifuge the samples to pellet intact RBCs.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 541 nm).

-

-

Calculation:

-

Calculate the percentage of hemolysis relative to the positive control.

-

Endosomal Escape Assay (Calcein Release)

The calcein release assay is a more direct method to visualize and quantify endosomal escape in living cells.

Caption: Workflow for the Calcein endosomal escape assay.

Protocol:

-

Cell Culture:

-

Seed the cells of interest in a glass-bottom dish suitable for fluorescence microscopy.

-

-

Calcein Loading:

-

Incubate the cells with Calcein-AM, a cell-permeable dye that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. At high concentrations within endosomes, the fluorescence of calcein is self-quenched.

-

-

Nanoparticle Treatment:

-

Wash the cells to remove excess Calcein-AM and add media containing this compound LNPs.

-

-

Imaging:

-

After a suitable incubation period, visualize the cells using a fluorescence microscope. Endosomal escape is indicated by the appearance of a diffuse green fluorescence throughout the cytoplasm, as the release of calcein from the quenched environment of the endosomes restores its fluorescence.

-

-

Quantification:

-

Quantify the cytosolic fluorescence intensity using image analysis software.

-

Quantitative Data on the Efficacy of this compound LNPs

The following tables summarize key quantitative data demonstrating the pH-dependent activity and therapeutic potential of this compound LNPs.

Hemolytic Activity of this compound LNPs

| pH | Hemolysis (%) | Reference(s) |

| 7.4 | < 5% | |

| 5.5 | Significantly Increased |

Note: Specific percentage of hemolysis at acidic pH for this compound LNPs is not explicitly stated in the provided search results, but is described as significant. The table reflects this qualitative description.

Gene Silencing of Polo-like Kinase 1 (PLK1) by this compound-siRNA LNPs

PLK1 is a key regulator of the cell cycle and a validated target in oncology. The ability of this compound LNPs to deliver siRNA against PLK1 and silence its expression highlights their potential as a therapeutic delivery platform.

| Cell Line | siRNA Concentration | % mRNA Knockdown | % Protein Knockdown | Reference(s) |

| TNBC cell lines | 50 nM | 69-87% | 64-91% | |

| NSCLC cell lines | 1-25 nM | - | Significant Reduction | |

| H1299 & Calu-6 | 1 nM | - | Potent Reduction |

Note: TNBC refers to Triple-Negative Breast Cancer and NSCLC to Non-Small Cell Lung Cancer.

Conclusion

This compound represents a significant advancement in the design of pH-responsive lipid nanoparticles for intracellular drug delivery. Its unique charge-reversible properties enable the formulation of stable LNPs that can efficiently escape the endosomal pathway and deliver their therapeutic cargo to the cytoplasm. The data and protocols presented in this guide underscore the potential of this compound as a key component in the development of next-generation nanomedicines for a wide range of therapeutic applications, from gene silencing to vaccine development. Further research and optimization of this compound-based formulations will undoubtedly pave the way for more effective and targeted therapies.

References

An In-depth Technical Guide to the Core Principles of DOP-DEDA LNP Formulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles underlying the formulation of lipid nanoparticles (LNPs) utilizing the charge-reversible lipid, dioleoylglycerophosphate-diethylenediamine conjugate (DOP-DEDA). The content herein is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively formulate, characterize, and utilize this compound LNPs for therapeutic delivery, particularly for nucleic acids like siRNA and mRNA.

Core Principles of this compound LNP Technology

This compound is a novel, charge-reversible lipid derivative that forms the cornerstone of this LNP platform. Unlike conventional ionizable lipids, this compound exhibits a unique pH-responsive behavior, which is central to its efficacy as a drug delivery vehicle.[1]

pH-Dependent Charge Reversal: The headgroup of this compound can transition its net charge based on the ambient pH.[1][2]

-

Acidic pH (e.g., pH 6.0): The diethylenediamine moiety becomes protonated, resulting in a positive surface charge. This positive charge is crucial for the electrostatic interaction and encapsulation of negatively charged cargo, such as nucleic acids, during the formulation process.

-

Physiological pH (e.g., pH 7.4): The surface charge of this compound LNPs is nearly neutral. This neutrality is advantageous in a physiological environment as it can reduce non-specific interactions with blood components and improve stability.

-

Basic pH (e.g., pH 8.0): The LNPs exhibit a negative surface charge.

This charge-reversible property allows for stable circulation in the bloodstream and facilitates endosomal escape upon cellular uptake into the acidic environment of the endosome.

Stability without PEGylation: A significant advantage of this compound LNPs is their stability in physiological conditions without the need for polyethylene glycol (PEG)-conjugated lipids. Conventional LNPs often require PEGylation to prevent aggregation in the bloodstream. The amphipathic nature of this compound itself contributes to the high dispersibility and stability of the nanoparticles.

LNP Formulation and Composition

This compound LNPs are typically formulated using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity. The formulation generally consists of this compound, a helper lipid, and cholesterol.

Key Components:

-

This compound: The primary component, responsible for charge-reversal and cargo encapsulation.

-

Helper Lipid: Lipids such as dipalmitoylphosphatidylcholine (DPPC) or dihydrosphingomyelin (DHSM) are incorporated to aid in the structural integrity of the LNP. The choice of helper lipid can influence the morphology and knockdown efficiency of the encapsulated siRNA.

-

Cholesterol: A critical component that regulates the rigidity and stability of the lipid bilayer.

Quantitative Formulation Parameters:

The following tables summarize key quantitative data for the formulation of this compound LNPs based on published studies.

| Parameter | Value | Reference |

| Lipid Molar Ratio (this compound:DPPC:Cholesterol) | 45:10:45 | |

| Total Lipids to siRNA Molar Ratio | 7000:1 | |

| BSA to Total Lipids Molar Ratio (for protein delivery) | 1:150 |

| Characteristic | Value | Conditions | Reference |

| Average Particle Size | ~100 nm | Prepared by micromixing | |

| Polydispersity Index (PDI) | < 0.100 | Prepared by micromixing | |

| ζ-Potential at pH 7.4 | Nearly Neutral | Diluted in 10 mM Tris-HCl buffer | |

| siRNA Encapsulation Efficiency | High | Specific values depend on process parameters |

Experimental Protocols

Preparation of this compound LNPs via Microfluidics

This protocol describes the general procedure for preparing this compound LNPs encapsulating a nucleic acid cargo using a microfluidic device.

Materials:

-

This compound, helper lipid (e.g., DPPC), and cholesterol

-

Ethanol or tert-butanol

-

Nucleic acid cargo (e.g., siRNA, mRNA)

-

Aqueous buffer (e.g., 1 mM citric acid solution, pH 4.5)

-

Microfluidic mixing device

-

Dialysis membrane

Procedure:

-

Lipid Solution Preparation:

-

Prepare a freeze-dried mixture of this compound, DPPC, and cholesterol at a molar ratio of 45:10:45.

-

Dissolve the lipid mixture in ethanol or tert-butanol to the desired concentration. tert-butanol can be used for higher lipid concentrations.

-

-

Aqueous Solution Preparation:

-

Dissolve the nucleic acid cargo in an aqueous buffer (e.g., 1 mM citric acid solution, pH 4.5).

-

-

Microfluidic Mixing:

-

Load the lipid solution and the aqueous nucleic acid solution into separate syringes.

-

Pump the two solutions through a microfluidic mixing chamber at a controlled flow rate. This rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs.

-

-

Dialysis:

-

Collect the resulting LNP suspension.

-

Transfer the suspension to a dialysis membrane.

-

Dialyze against water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove the organic solvent and form the final LNPs.

-

Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure:

-

Dilute the LNP suspension in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Measure the particle size and PDI using a DLS instrument.

-

2. ζ-Potential Measurement:

-

Technique: Laser Doppler Velocimetry.

-

Procedure:

-

Dilute the LNP suspension in 10 mM Tris-HCl buffer (pH 7.4).

-

Measure the ζ-potential to determine the surface charge of the LNPs at physiological pH.

-

3. pH Responsiveness Assay (TNS Assay):

-

Technique: Fluorescence spectroscopy using 2-(p-Toluidino)-naphthalene-6-sulfonic acid (TNS) as a probe.

-

Principle: TNS fluorescence increases as it binds to the more hydrophobic environment of the LNP surface, which becomes more pronounced as the surface charge becomes positive at lower pH.

-

Procedure:

-

Incubate the this compound LNPs with TNS across a range of pH values.

-

Measure the fluorescence intensity at each pH. An increase in fluorescence at lower pH indicates the pH-responsive nature of the LNPs.

-

4. Hemolysis Assay:

-

Principle: To assess the membrane-disruptive activity of the LNPs at different pH values, which is indicative of their potential for endosomal escape.

-

Procedure:

-

Incubate red blood cells with this compound LNPs at both physiological pH (7.4) and an acidic pH (e.g., 5.5).

-

Measure the release of hemoglobin. Increased hemolysis at the lower pH suggests pH-dependent membrane disruption.

-

Visualizations

Logical Relationship of this compound Charge Reversal

Caption: pH-dependent charge and function of this compound LNPs.

Experimental Workflow for LNP Formulation

Caption: Microfluidic-based workflow for this compound LNP synthesis.

Signaling Pathway for Endosomal Escape

References

understanding the amphipathic nature of Dop-deda

An in-depth technical guide on the amphipathic and pH-responsive nature of Dioleoylglycerophosphate-diethylenediamine (DOP-DEDA), a charge-reversible lipid derivative designed for advanced drug delivery applications.

Executive Summary

Dioleoylglycerophosphate-diethylenediamine (this compound) is a novel, synthetic, charge-reversible lipid derivative engineered for the formulation of lipid nanoparticles (LNPs)[1][2]. Its structure is fundamentally amphipathic, comprising a hydrophobic dioleoyl backbone and a unique pH-responsive hydrophilic headgroup. This design allows this compound to behave similarly to natural glycerophospholipids at physiological pH, conferring excellent stability to LNP formulations even without the use of polyethylene glycol (PEG)-lipids[1][2]. The key innovation of this compound lies in its headgroup, which changes its net charge from nearly neutral at physiological pH to cationic in acidic environments. This property is critical for efficiently encapsulating anionic cargo like siRNA and mRNA during formulation and subsequently facilitating endosomal escape for cytosolic delivery within target cells[1]. This guide details the molecular characteristics, quantitative properties, experimental validation, and the mechanism of action of this compound in drug delivery systems.

The Amphipathic Nature of this compound

The amphipathic character of this compound is central to its function, enabling self-assembly into lipid nanoparticles in aqueous environments. This nature arises from the distinct segregation of its molecular structure into two domains with opposing affinities for water.

-

Hydrophobic Domain : The nonpolar tail of this compound is composed of two unsaturated oleic acid chains attached to a glycerol backbone. These long hydrocarbon chains are highly hydrophobic and are responsible for driving the molecule's self-assembly to minimize contact with water, forming the core of the resulting nanoparticle.

-

Hydrophilic Domain : The polar headgroup consists of a diethylenediamine (DEDA) moiety connected to the glycerol backbone via a phosphate linker. This group is ionizable and highly interactive with water. Crucially, the DEDA portion contains amine groups that can be protonated or deprotonated depending on the ambient pH.

This molecular architecture allows this compound to act as a surfactant, reducing surface tension and forming stable, organized structures like micelles or lipid bilayers when dispersed in an aqueous solution.

pH-Responsive Charge Reversal

A defining feature of this compound is the pH-dependent charge of its headgroup. Unlike conventional ionizable lipids that are non-ionized at physiological pH, this compound's headgroup is ionized even at pH 7.4, with positive and negative charges offsetting each other to produce a near-zero net charge.

-

Acidic pH (e.g., pH < 6.5) : In the acidic environment of an endosome or during LNP formulation, the amine groups on the DEDA moiety become fully protonated. This results in a net positive charge (up to +2), which facilitates electrostatic interaction with negatively charged biomolecules like nucleic acids and promotes the disruption of endosomal membranes.

-

Physiological pH (e.g., pH 7.4) : The surface charge is almost neutral. This is advantageous for in-vivo applications, as it enhances the stability of the LNPs in circulation and reduces non-specific interactions.

-

Alkaline pH (e.g., pH > 8.0) : Under alkaline conditions, the headgroup is deprotonated, resulting in a net negative charge.

Caption: Logical relationship of this compound's amphipathic structure.

Quantitative Data on this compound Based LNPs

The physicochemical properties of Lipid Nanoparticles (LNPs) formulated with this compound have been characterized to establish their suitability for drug delivery. The data below is compiled from studies using a standard formulation of this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol.

| Parameter | Value | Conditions / Notes | Source |

| Particle Size (Diameter) | ~100 nm | For siRNA-encapsulated LNPs. | |

| 77 - 215 nm | For Bovine Serum Albumin (BSA) encapsulated LNPs. | ||

| Polydispersity Index (PdI) | < 0.100 | Indicates a uniform and monodisperse particle population. | |

| LNP Composition (molar ratio) | 45:10:45 | This compound / DPPC / Cholesterol. This formulation is stable without PEG-lipids. | |

| siRNA Encapsulation Efficiency | > 95% | Measured using RiboGreen® reagent. | |

| BSA Encapsulation Efficiency | 14 - 35% | Dependent on total flow rate and lipid solution ratio during formulation. | |

| ζ-Potential (at pH 6.0) | Positive | Facilitates interaction with endosomal membrane. | |

| ζ-Potential (at pH 7.4) | Almost Neutral | Contributes to stability in physiological conditions. | |

| ζ-Potential (at pH 8.0) | Negative |

Experimental Protocols

LNP Formulation via Microfluidics

This protocol describes the preparation of nucleic acid-encapsulating this compound LNPs using a microfluidic mixing device.

-

Solution Preparation :

-

Prepare a lipid solution by dissolving this compound, DPPC, and cholesterol (e.g., at a 45:10:45 molar ratio) in an organic solvent such as ethanol.

-

Prepare an aqueous solution containing the nucleic acid (siRNA or mRNA) buffered at an acidic pH (e.g., pH 4.0-5.0).

-

-

Microfluidic Mixing :

-

Load the lipid solution and the aqueous nucleic acid solution into separate syringes connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

-

Pump the two solutions through the chip at a defined total flow rate and flow rate ratio. The rapid mixing of the organic and aqueous streams induces nanoprecipitation and self-assembly of the lipids around the nucleic acid cargo.

-

-

Purification and Concentration :

-